molecular formula C21H17BrN4OS B2589040 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1114915-01-3

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine

Cat. No.: B2589040
CAS No.: 1114915-01-3
M. Wt: 453.36
InChI Key: GLBFMPMKRWTTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group and a methylthio linker connecting to the pyridazine core. The pyridazine moiety is further substituted with a 4-ethylphenyl group.

Properties

IUPAC Name

3-(3-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-2-14-6-8-15(9-7-14)18-10-11-20(25-24-18)28-13-19-23-21(26-27-19)16-4-3-5-17(22)12-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBFMPMKRWTTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This molecule features a complex structure that includes an oxadiazole moiety, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research has indicated that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant

These activities are attributed to the presence of various functional groups in their structure, which influence their interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)12.8

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's activity against various pathogens can be summarized as follows:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Activity

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds similar to this pyridazine derivative have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

The biological activity of This compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with various enzymes involved in cancer proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in vivo:

  • Study on Tumor Xenografts : In a mouse model bearing human tumor xenografts, administration of related oxadiazole compounds led to a significant reduction in tumor size compared to controls (p < 0.05) .
  • Infection Models : In models of bacterial infection, compounds similar to the one discussed showed improved survival rates in infected mice compared to untreated groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs (Table 1) differ in substituents on the oxadiazole and pyridazine rings, affecting physicochemical properties and biological interactions.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₂H₁₈BrN₅OS* ~476.38* 3-Bromophenyl (oxadiazole), 4-ethylphenyl (pyridazine)
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C₂₃H₂₂N₄OS 402.52 4-Ethylphenyl (both rings)
3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C₂₃H₂₂N₄O₂S 418.52 3,4-Dimethylphenyl (pyridazine), 4-ethoxyphenyl (oxadiazole)
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₁H₁₅F₃N₄O₂S 444.43 3-Methoxyphenyl (pyridazine), 3-trifluoromethylphenyl (oxadiazole)
3-(4-(4-Bromophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine C₂₁H₁₇N₄SBr 437.36 4-Bromophenyl (triazole), 3-methylbenzylthio

*Estimated based on substituent contributions.

Key Comparisons

Substituent Effects on Bioactivity The 3-bromophenyl group in the target compound may enhance binding affinity via halogen bonding, a feature absent in analogs with ethyl or methoxy groups . The ethylphenyl substituent on the pyridazine ring balances lipophilicity, whereas bulkier groups like ethoxyphenyl (, compound 3) may increase steric hindrance, affecting target engagement .

Synthetic Accessibility

  • Compounds with simpler substituents (e.g., ethyl or methyl groups) are more synthetically tractable compared to those with trifluoromethyl or bromophenyl groups, which require specialized reagents (e.g., palladium catalysts for bromine introduction) .

However, its lipophilic ethyl group may counterbalance this by improving membrane permeability .

Research Findings and Implications

  • Halogenated Analogs : Bromine and trifluoromethyl groups are common in drug design for their ability to modulate binding and stability. The target compound’s bromophenyl group may offer superior target interaction compared to chlorine or fluorine analogs due to optimal size and electronegativity .
  • Structure-Activity Relationships (SAR): Minor substituent changes (e.g., ethyl vs. methoxy) significantly alter activity profiles. For instance, ethoxy groups () may reduce metabolic clearance but increase solubility challenges compared to ethyl .

Q & A

Q. Table 1: Comparative Reaction Yields Under Varied Conditions

Condition Solvent Temperature (°C) Yield (%)
K₂CO₃, DMFDMF4088
Et₃N, THFTHF2562
No base, DMSODMSO6045
Data from

Q. Table 2: Biological Activity of Structural Analogs

Compound Target IC₅₀ (μM) Reference
3-Bromophenyl derivativeKinase X12.4
4-Bromophenyl derivativeKinase X28.9
4-Ethylphenyl variantCYP450 2D645.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.